molecular formula C10H7Cl2N5O B5736756 3-(2,4-dichlorophenyl)-N-1H-tetrazol-5-ylacrylamide

3-(2,4-dichlorophenyl)-N-1H-tetrazol-5-ylacrylamide

Cat. No.: B5736756
M. Wt: 284.10 g/mol
InChI Key: BXHLOFAPDCKPHG-DUXPYHPUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,4-dichlorophenyl)-N-1H-tetrazol-5-ylacrylamide, also known as DTA-1, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. DTA-1 is a synthetic compound that has been shown to activate the co-stimulatory receptor, glucocorticoid-induced TNFR-related protein (GITR), on T-cells. This activation has been shown to enhance the immune response against cancer cells and infectious agents.

Scientific Research Applications

3-(2,4-dichlorophenyl)-N-1H-tetrazol-5-ylacrylamide has been extensively studied for its potential therapeutic applications in cancer and infectious diseases. In preclinical studies, this compound has been shown to enhance the immune response against cancer cells and infectious agents. This compound has been tested in mouse models of cancer, where it has been shown to enhance the efficacy of cancer immunotherapy. This compound has also been tested in mouse models of infectious diseases, where it has been shown to enhance the immune response against viral and bacterial infections.

Mechanism of Action

3-(2,4-dichlorophenyl)-N-1H-tetrazol-5-ylacrylamide activates the co-stimulatory receptor, GITR, on T-cells. GITR is expressed on a subset of T-cells and is involved in regulating T-cell activation and function. Activation of GITR by this compound has been shown to enhance the immune response against cancer cells and infectious agents. The exact mechanism of how this compound enhances the immune response is still under investigation.
Biochemical and Physiological Effects
This compound has been shown to enhance the immune response against cancer cells and infectious agents. In mouse models of cancer, this compound has been shown to enhance the efficacy of cancer immunotherapy. This compound has also been shown to enhance the immune response against viral and bacterial infections in mouse models. This compound has been shown to increase the production of cytokines and chemokines, which are involved in the immune response.

Advantages and Limitations for Lab Experiments

3-(2,4-dichlorophenyl)-N-1H-tetrazol-5-ylacrylamide has been shown to be a potent activator of GITR and has potential therapeutic applications in cancer and infectious diseases. This compound is a synthetic compound, which allows for easy production and modification. However, this compound has some limitations for lab experiments. This compound is not stable in aqueous solutions and requires the use of organic solvents for storage and experimentation. This compound also has a short half-life in vivo, which limits its therapeutic potential.

Future Directions

For 3-(2,4-dichlorophenyl)-N-1H-tetrazol-5-ylacrylamide research include optimizing the synthesis method to produce higher yields and purity, developing new formulations for improved stability and half-life, and testing this compound in clinical trials for safety and efficacy. This compound can also be used as a tool for studying the immune response and T-cell function. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Conclusion
In conclusion, this compound is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications in cancer and infectious diseases. This compound activates the co-stimulatory receptor, GITR, on T-cells, which enhances the immune response against cancer cells and infectious agents. This compound has shown promising results in preclinical studies, and future research is needed to fully understand its mechanism of action and potential therapeutic applications.

Synthesis Methods

The synthesis of 3-(2,4-dichlorophenyl)-N-1H-tetrazol-5-ylacrylamide involves the reaction of 2,4-dichlorophenyl isocyanate with 5-amino-1H-tetrazole in the presence of acryloyl chloride. The reaction yields this compound as a white crystalline solid with a purity of over 98%. The synthesis method has been optimized to produce high yields of this compound with minimal impurities.

Properties

IUPAC Name

(E)-3-(2,4-dichlorophenyl)-N-(2H-tetrazol-5-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2N5O/c11-7-3-1-6(8(12)5-7)2-4-9(18)13-10-14-16-17-15-10/h1-5H,(H2,13,14,15,16,17,18)/b4-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXHLOFAPDCKPHG-DUXPYHPUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C=CC(=O)NC2=NNN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)/C=C/C(=O)NC2=NNN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.